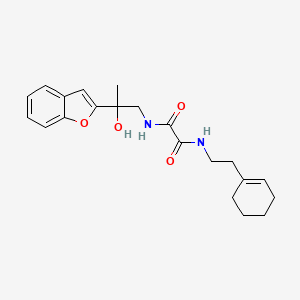

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

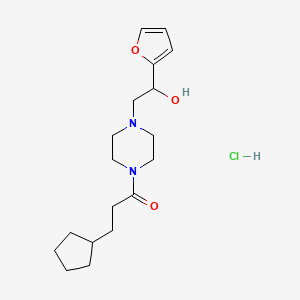

This compound contains a benzofuran moiety, which is a heterocyclic compound that consists of a fused benzene and furan ring . It also has an oxalamide group, which is a type of amide. The presence of these functional groups could potentially give this compound interesting chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and oxalamide groups. The benzofuran ring system is aromatic, which could contribute to the compound’s stability . The oxalamide group could participate in hydrogen bonding due to the presence of the amide functional group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzofuran ring could contribute to its aromaticity and stability. The oxalamide group could make the compound polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Chemical Properties

New Cyclic Dipeptidyl Ureas : Research on the synthesis of new classes of cyclic dipeptidyl ureas involving benzofuran derivatives showcases innovative approaches to creating pseudopeptidic triazines. These compounds, composed of arylglycine and alanine derivatives linked through a urea moiety, demonstrate the versatility of benzofuran motifs in designing complex organic molecules (Sañudo et al., 2006).

Total Synthesis of Benzofuran Derivatives : The total synthesis of 2-isopropyliden-2H-benzofuran-3-one from natural sources highlights the methodologies for constructing benzofuran rings, which could be relevant for synthesizing related compounds. The synthetic route involves multiple steps, including carbonyl protection, formylation, etherification, and selective oxidation (Pergomet et al., 2017).

Photoinduced Oxidative Annulation : A study on the photoinduced oxidative annulation of furan derivatives to access polyheterocyclic ethanones demonstrates the potential of photochemical reactions in constructing benzofuran scaffolds. This method does not require transition metals or external oxidants, showcasing an eco-friendly approach to synthesizing complex molecules (Zhang et al., 2017).

Biological and Medicinal Applications

- Aromatase Inhibitors : The development of benzofuran derivatives as potent inhibitors of the enzyme aromatase (CYP19) for potential therapeutic applications in diseases like breast cancer demonstrates the biological relevance of benzofuran compounds. These inhibitors exhibit significant in vitro activity, suggesting the utility of benzofuran motifs in drug design (Saberi et al., 2006).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with.

Propriétés

IUPAC Name |

N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(26,18-13-16-9-5-6-10-17(16)27-18)14-23-20(25)19(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,26H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUVARSKLDUWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2369163.png)

![4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2369164.png)

![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)

![N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2369172.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)

![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)

![N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)

![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)

![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)